2-Chloro-4-(quinolin-8-yl)pyrimidine
Description
Properties
Molecular Formula |
C13H8ClN3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
8-(2-chloropyrimidin-4-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-13-16-8-6-11(17-13)10-5-1-3-9-4-2-7-15-12(9)10/h1-8H |
InChI Key |
XEMANLABGFKWSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=NC(=NC=C3)Cl)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Substitution on 2,4-Dichloropyrimidine with Quinolin-8-yl Nucleophile
One common approach involves the displacement of the chlorine atom at the 4-position of a 2,4-dichloropyrimidine derivative by the nucleophilic quinolin-8-yl group.
- Starting material: 2,4-dichloropyrimidine or 2-chloro-4-substituted pyrimidines.
- Nucleophile: Quinolin-8-yl amine or quinolin-8-yl organometallic reagent.
- Conditions: Typically, a nucleophilic aromatic substitution reaction is carried out under basic conditions with solvents such as DMF or DMSO, at elevated temperatures (80–120 °C).
- Challenges: The chlorine at the 2-position is also reactive, leading to potential formation of 4-chloro-2-substituted isomers and other by-products, complicating purification and lowering yield.
Two-Step Substitution and Chlorination Strategy (Improved Selectivity)
A patented method addresses the selectivity challenge by starting from 2-methylthio-4-chloropyrimidine derivatives, performing substitution at the 4-position first, followed by chlorination at the 2-position to install the chlorine selectively.
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Substitution of 2-methylthio-4-chloropyrimidine with quinolin-8-yl nucleophile at 4-position | Base (e.g., triethylamine, sodium carbonate), solvent (e.g., pyridine, DMF), reflux | Intermediate 2-methylthio-4-(quinolin-8-yl)pyrimidine |
| 2 | Chlorination of intermediate at 2-position | Chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), sulfuryl chloride, solvent (e.g., methylene dichloride) | Final product 2-chloro-4-(quinolin-8-yl)pyrimidine |
This method improves regioselectivity, reduces by-product formation, and facilitates purification due to less polarity of undesired isomers.
Palladium-Catalyzed Cross-Coupling Methods
Another approach involves palladium-catalyzed coupling reactions between 2-chloropyrimidine derivatives and quinoline-based nucleophiles or organometallic reagents.
- Example: Preparation of 2-chloro-5-(piperidin-4-yl)pyrimidine derivatives via bromination, coupling, elimination, and catalytic hydrogenation steps, as described in patent CN107400113A.
- Catalysts: Palladium on carbon (Pd/C), palladium hydroxide, or Raney nickel.
- Advantages: Allows for mild reaction conditions and high specificity.
- Limitations: Requires careful control of catalyst loading and reaction time to avoid over-reduction or side reactions.
Condensation and Cyclization Routes
Some synthetic routes start from quinoline-containing ketoesters or chalcones, which undergo cyclization with guanidine derivatives to form pyrimidine rings bearing quinoline substituents.
- Procedure: Refluxing chalcone derivatives with substituted guanidine hydrochloride and sodium carbonate in DMF or ethanol leads to pyrimidine ring formation.
- Purification: Column chromatography and recrystallization.
- Yield: Moderate to good yields reported.
- Relevance: Useful for constructing complex pyrimidine-quinoline frameworks but may require additional chlorination steps to install chlorine at the 2-position.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct nucleophilic substitution on 2,4-dichloropyrimidine | 2,4-dichloropyrimidine, quinolin-8-yl nucleophile | Base (NaH, K2CO3), DMF | 80–120 °C, several hours | Moderate | Simple, direct | Poor regioselectivity, by-products |
| Two-step substitution/chlorination | 2-methylthio-4-chloropyrimidine, quinolin-8-yl nucleophile | Base (triethylamine), POCl3 or SOCl2 | Step 1: reflux; Step 2: 0–25 °C | High | High regioselectivity, easier purification | Requires two-step process |
| Pd-catalyzed cross-coupling | 2-chloropyrimidine derivative, quinoline organometallic | Pd/C, H2, methanol | Room temperature, 24 h | Good | Mild conditions, selective | Catalyst cost, sensitivity |
| Cyclization from chalcones | Chalcone, substituted guanidine hydrochloride | Sodium carbonate, DMF | Reflux 90 °C overnight | Moderate | Builds complex structures | Multi-step, needs chlorination |
Research Findings and Notes
- The two-step substitution followed by chlorination method provides superior selectivity for the 2-chloro-4-substituted pyrimidine scaffold, minimizing formation of 4-chloro-2-substituted isomers that complicate purification.
- Palladium-catalyzed hydrogenation and coupling steps have been successfully applied to related pyrimidine derivatives, demonstrating the versatility of catalytic methods in constructing pyrimidine-quinoline hybrids.
- The use of 2-methylthio-4-chloropyrimidine as a starting material is advantageous due to the ease of substitution at the 4-position and subsequent chlorination at the 2-position, as well as commercially availability or facile synthesis.
- Reaction solvents and bases play a crucial role in reaction efficiency and product purity. Common solvents include DMF, methylene dichloride, and methanol; bases include triethylamine, sodium carbonate, and pyridine.
- Purification typically involves extraction, drying, filtration, and column chromatography, often using silica gel and solvent mixtures such as petroleum ether/methylene dichloride or ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
8-(2-chloropyrimidin-4-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation and Reduction: Products include quinoline N-oxides and reduced quinoline derivatives.
Scientific Research Applications
8-(2-chloropyrimidin-4-yl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(2-chloropyrimidin-4-yl)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural Comparisons
Core Structure and Substituents
Key Observations :
- Planarity: The quinoline-pyrimidine hybrid () exhibits near-planar geometry (dihedral angle: 4.99° between rings), facilitating π-π interactions critical for biological target binding or crystal packing .
- Reactivity: The chlorine atom in this compound is primed for nucleophilic substitution, similar to 2-chlorothieno[3,2-d]pyrimidine derivatives in , which undergo azole substitution under basic conditions .
Reaction Conditions and Yields
Efficiency : Reactions using K₂CO₃ in polar aprotic solvents (DMF, DMSO) are common for pyrimidine functionalization, yielding products in moderate-to-high purity after column chromatography .
Anticonvulsant Activity ()
- Thieno[3,2-d]pyrimidine analogs (e.g., 2-chloro-4-triazol-1-yl derivatives) showed potent activity in maximal electroshock (MES) and subcutaneous metrazol (scMET) models, with ED₅₀ values as low as 30 mg/kg .
Medicinal Chemistry ()
- The pyrido[3,2-d]pyrimidine derivative (8-chloro-4-indol-5-yl analog) is marketed for medicinal use, highlighting the therapeutic relevance of chlorine and aromatic substituents in pyrimidine scaffolds .
Physicochemical Properties
Solubility and Stability
- Planar Structures: Compounds with fused quinoline-pyrimidine systems () exhibit low solubility in aqueous media due to strong π-π stacking, necessitating organic solvents (e.g., chloroform) for crystallization .
- Chlorine Effects: The electron-withdrawing Cl atom increases electrophilicity at C2 and C4, enhancing reactivity toward nucleophiles compared to non-halogenated analogs .
Q & A
Q. What are the standard synthetic routes for 2-Chloro-4-(quinolin-8-yl)pyrimidine?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a similar compound, 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline, was synthesized by refluxing 4(3H)-pyrimidone with NaH and 2-chloro-3-(chloromethyl)-8-methylquinoline in DMSO, followed by purification via column chromatography (hexane/ethyl acetate) and crystallization from chloroform . Key considerations include solvent choice (polar aprotic solvents like DMSO enhance reactivity), temperature control (reflux conditions), and stoichiometric ratios to minimize side products.
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on techniques such as:
- X-ray crystallography to resolve intramolecular interactions (e.g., weak C–H⋯O bonds) and π-π stacking in the crystal lattice .
- NMR spectroscopy to verify substituent positions (e.g., quinoline vs. pyrimidine protons).
- HPLC for purity assessment, particularly to monitor unreacted starting materials .
Q. What analytical techniques are critical for assessing purity and stability?
- High-resolution mass spectrometry (HR-MS) ensures molecular weight accuracy (e.g., ESI-MS with m/z calibration ).
- Infrared (IR) spectroscopy identifies functional groups (e.g., C–Cl stretches at ~550–650 cm⁻¹).
- Thermogravimetric analysis (TGA) evaluates thermal stability, crucial for storage and handling .
Advanced Research Questions
Q. How can reaction yields be optimized in nucleophilic substitution steps?
Variables to optimize include:
- Catalyst selection : Use of phase-transfer catalysts or transition metals (e.g., Pd for cross-coupling) to enhance regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity, while additives like KI promote halogen exchange .
- Temperature gradients : Stepwise heating (e.g., 60°C → reflux) minimizes decomposition of sensitive intermediates .
Q. How do intermolecular interactions influence crystallinity and solubility?
Crystal packing, driven by π-π stacking (centroid distances ~3.59 Å) and weak C–H⋯π contacts, reduces solubility in non-polar solvents. Modifying substituents (e.g., introducing hydrophilic groups on the quinoline ring) can enhance aqueous solubility while retaining crystallinity for XRD analysis .
Q. What computational methods predict reactivity and regioselectivity in derivatization?
Q. How to resolve contradictions in reported spectral data?
Cross-validate using:
- Deuterated solvents in NMR to eliminate solvent peak interference.
- Crystallographic data (e.g., bond lengths/angles from XRD) to confirm structural assignments conflicting with IR or MS .
Methodological Challenges and Solutions
Addressing low yields in multi-step syntheses
- Troubleshooting : Monitor intermediates via TLC/HPLC to identify step-specific inefficiencies .
- Scale-up strategies : Transition from batch to flow chemistry for exothermic reactions (e.g., halogenation), improving reproducibility .
Designing biological activity assays
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
